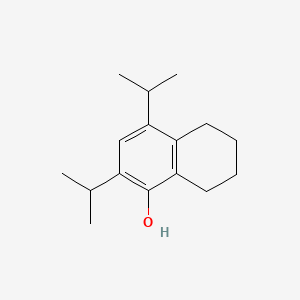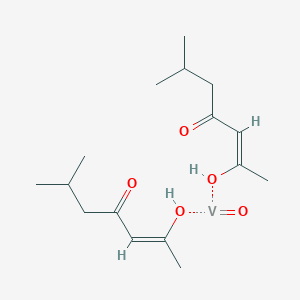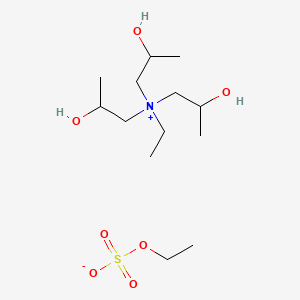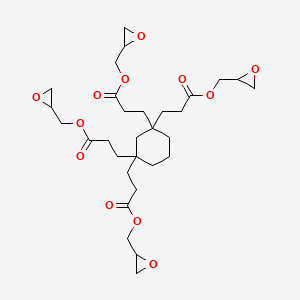
5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol: is a chemical compound belonging to the class of tetralins. It is characterized by the presence of two isopropyl groups at positions 2 and 4 on the naphthol ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol typically involves the partial reduction of the aromatic ring of 1-naphthol. This can be achieved through various homogeneous or heterogeneous catalytic hydrogenation methods . The reaction conditions often include the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under controlled temperature and pressure .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar catalytic hydrogenation processes, optimized for large-scale synthesis. The choice of catalyst, reaction conditions, and purification methods are crucial to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or PtO2.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol serves as an intermediate for the preparation of various complex molecules. It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: This compound has been studied for its potential biological activities. It is used as a model compound in the study of photochemical transformations of natural and synthetic estrogens . Additionally, derivatives of this compound have shown promise as antitumor agents and inhibitors of specific enzymes .
Industry: In the industrial sector, this compound is used as a chemical intermediate in the production of various materials and additives .
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- 5,6,7,8-Tetrahydro-2-naphthol
- 5,6,7,8-Tetrahydro-1-naphthol
- 6-Hydroxy-1,2,3,4-tetrahydronaphthalene
Comparison: Compared to these similar compounds, 5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol is unique due to the presence of two isopropyl groups at positions 2 and 4.
Propiedades
Número CAS |
60834-81-3 |
|---|---|
Fórmula molecular |
C16H24O |
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
2,4-di(propan-2-yl)-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C16H24O/c1-10(2)14-9-15(11(3)4)16(17)13-8-6-5-7-12(13)14/h9-11,17H,5-8H2,1-4H3 |
Clave InChI |
AAIHQDJOYDBMLC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C2=C1CCCC2)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12677082.png)





